(S)-2-Phenylbutan-1-amine is derived from the asymmetric reduction of 2-phenyl-2-butanone. This compound is classified under the category of chiral amines, which are crucial in synthesizing biologically active molecules due to their ability to form stereocenters. Its molecular formula is with a molecular weight of 165.23 g/mol. The compound's IUPAC name reflects its structure, emphasizing its stereochemistry as the (S)-enantiomer, which is often more biologically active than its (R)-counterpart.
The synthesis of (S)-2-phenylbutan-1-amine can be achieved through various methods, primarily focusing on asymmetric reduction techniques.
The reaction conditions typically involve controlled temperatures and pressures, with specific catalysts chosen based on the desired reaction pathway. For instance, reactions may be conducted at temperatures ranging from 20°C to 80°C under atmospheric or slightly elevated pressures.
The molecular structure of (S)-2-phenylbutan-1-amine features a central carbon atom bonded to an amino group, a hydroxyl group, and a phenyl group.
The structure exhibits chirality due to the presence of a stereogenic center at the second carbon atom, which is critical for its biological activity.
(S)-2-Phenylbutan-1-amine can undergo various chemical reactions:
From these reactions, one can generate various derivatives such as:
The mechanism of action for (S)-2-phenylbutan-1-amine primarily involves its interaction with biological systems at the molecular level.
As an amino alcohol, this compound may act as a substrate for enzymatic reactions or as a ligand in receptor interactions. Its structural features allow it to participate in hydrogen bonding and hydrophobic interactions, facilitating its role in biochemical pathways.
Studies have indicated that similar compounds exhibit activity in neurotransmitter modulation, potentially affecting pathways related to mood regulation and cognitive functions .
Property | Value |
---|---|
Molecular Weight | 165.23 g/mol |
Boiling Point | Approximately 200°C |
Melting Point | Not specified; likely varies |
Solubility | Soluble in water and organic solvents |
Density | Not specified |
These properties influence its behavior in various chemical environments and applications in synthesis.
(S)-2-Phenylbutan-1-amine has numerous applications across different scientific fields:
In industry, this compound is utilized in producing fine chemicals and serves as an intermediate in synthesizing agrochemicals and specialty chemicals.
The synthesis of chiral amines like (S)-2-phenylbutan-1-amine has undergone revolutionary transformations, driven by demands for higher efficiency and stereochemical precision in drug manufacturing. Three distinct generations of synthetic approaches illustrate this evolution:
First-Generation Chemical Resolution: Early routes to enantiomerically enriched amines relied on diastereomeric salt formation using chiral acids like tartaric acid derivatives. While effective for small-scale production, these processes suffered from inherent yield limitations (theoretical maximum 50%) and required recycling of the unwanted enantiomer, generating significant waste. For structurally complex amines like those with arylalkyl backbones, achieving high diastereomeric purity was often challenging [6].
Second-Generation Transition Metal Catalysis: The development of chiral transition metal complexes (Ru, Rh, Ir) with tailored ligands enabled direct asymmetric hydrogenation of enamine or imine precursors. For instance, ruthenium catalysts bearing chiral diphosphine ligands (e.g., BINAP derivatives) achieved high enantioselectivity (typically 90-98% ee) in the hydrogenation of β-enamido esters, precursors to β-amino acids and related amines [5]. Iridium catalysts with pyridine-phosphinite ligands proved highly effective for reductive amination, a key transformation for accessing primary amines like (S)-2-phenylbutan-1-amine. A landmark achievement was the asymmetric hydrogenation route to sitagliptin intermediate, which provided the chiral amine in 98% yield and 95% ee using a Rh-Et-DuPhos catalyst [6]. While powerful, these methods often required high-pressure equipment and meticulous catalyst removal to avoid metal contamination in the final API.
Third-Generation Biocatalysis: Engineered enzymes, particularly transaminases (TAs), have emerged as the most efficient and sustainable solution for chiral amine synthesis. The Merck/Codexis collaboration on sitagliptin exemplifies this: Starting from an (R)-selective transaminase from Arthrobacter sp. KNK168, iterative directed evolution incorporating 27 mutations yielded a biocatalyst capable of converting the prositagliptin ketone (200 g/L) directly to sitagliptin in 92% yield and >99.95% ee. This process eliminated the need for high-pressure hydrogenation, metal catalysts, and costly purification steps, operating under mild conditions (40°C, aqueous/DMSO mixture) [1] [6]. Similarly, engineered ω-transaminases are increasingly applied to synthesize simpler alkylaryl amines like (S)-2-phenylbutan-1-amine from its corresponding prochiral ketone (2-phenylbutan-1-one), achieving comparable levels of stereoselectivity and efficiency (>99% ee, high conversion) [1].
Table 1: Evolution of Synthetic Methods for Chiral Alkylaryl Amines (e.g., (S)-2-Phenylbutan-1-amine)
Generation | Method | Key Catalyst/Reagent | Typical Yield | Typical ee (%) | Advantages | Limitations |
---|---|---|---|---|---|---|
1st | Classical Resolution | Di-p-toluoyl-D-tartaric acid | ≤50% (per cycle) | >99% (after recryst) | Simple equipment | Low max yield, Wasteful |
2nd | Asymmetric Hydrogenation | Rh-Et-DuPhos, Ru-BINAP | 80-98% | 90-98% | Direct synthesis, Scalable | High-pressure H₂, Metal removal, Costly ligands |
3rd | Biocatalytic Transamination | Engineered ω-Transaminase | >90% | >99% | Mild conditions, High selectivity, Green | Enzyme engineering cost, Cofactor recycling |
The absolute configuration of chiral amines like (S)-2-phenylbutan-1-amine profoundly influences their interaction with biological targets, dictating binding affinity, target specificity, and ultimately, therapeutic efficacy. This stereodependence manifests through several key mechanisms:
Stereospecific Target Binding: The three-dimensional architecture of enzyme active sites and receptor binding pockets is inherently chiral. Enantiomers of an amine drug therefore form diastereomeric complexes with their targets, leading to drastically different binding energies. The (S)-configuration of 2-phenylbutan-1-amine aligns its phenyl group and ammonium ion optimally within the hydrophobic pocket and anionic site of many targets. For example, in the antimalarial natural product derivative 3-Br-acivicin (a chiral γ-glutamine mimic), only the natural (5S, αS) isomer exhibits potent activity (IC₅₀ < 1 μM against Plasmodium falciparum). Its enantiomer ((5R, αR)) is 10-fold less active, while diastereomers ((5S, αR) and (5R, αS)) are virtually inactive (IC₅₀ > 15 μM). This stark difference arises from the irreversible covalent inhibition mechanism targeting Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH); only the (5S, αS) isomer positions the reactive 4,5-dihydroisoxazole ring correctly for nucleophilic attack by the catalytic cysteine residue [2].
Stereoselective Cellular Uptake: Beyond target binding, stereochemistry governs membrane permeability and transporter recognition. The (S)-enantiomer of 3-Br-acivicin and its ester/amide derivatives is actively transported into malaria parasites via the L-amino acid transporter (LAT) system, which exhibits strong preference for the natural L-configuration. This stereoselective uptake concentrates the active (5S, αS) isomer intracellularly, contributing significantly to its superior antimalarial potency compared to isomers with identical in vitro PfGAPDH inhibition constants but differing configurations that impede transport [2]. Similar stereospecific transport likely applies to (S)-2-phenylbutan-1-amine and its derivatives, influencing their pharmacokinetics and tissue distribution.
Metabolic Fate: Enzymes governing drug metabolism (e.g., cytochrome P450 isoforms, MAOs, UGTs) are stereoselective. The (S)-enantiomer of chiral amines often exhibits distinct metabolic stability and metabolite profiles compared to its (R)-counterpart. For instance, monoamine oxidase B (MAO-B) exhibits substrate enantioselectivity; engineered variants of MAO-N show dramatic shifts in substrate preference based on mutations around the active site (e.g., mutation Asn336Ser increased activity towards α-methylbenzylamine 50-fold). This implies that (S)- and (R)-2-phenylbutan-1-amine could undergo oxidative deamination at significantly different rates [1].
Table 2: Impact of Stereochemistry on Biological Activity of Chiral Amine Derivatives (Exemplified by 3-Br-Acivicin Isomers) [2]
Isomer Configuration | Anti-Plasmodium Activity (IC₅₀, μM) | PfGAPDH Inhibition (kᵢₙₐcₜ/Kᵢ) | Proposed Key Factor |
---|---|---|---|
(5S, αS) (Natural) | < 1 (D10 & W2 strains) | High (e.g., 10.7 M⁻¹s⁻¹ for methyl ester) | Optimal target binding + Efficient LAT uptake |
(5R, αR) (Enantiomer) | 1-10 | Moderate | Suboptimal target binding + Reduced uptake |
(5S, αR) (Diastereomer) | >15 | Low/None | Poor target binding + Very poor uptake |
(5R, αS) (Diastereomer) | >15 | Low/None | Poor target binding + Very poor uptake |
Positional isomerism—wherein the amine functionality or the phenyl substituent occupies different positions along the alkyl chain—generates distinct constitutional isomers with markedly altered physicochemical properties and biological profiles. Comparing 2-phenylbutan-1-amine with its isomers 1-phenylbutan-1-amine, 3-phenylbutan-1-amine, and 4-phenylbutan-1-amine reveals critical structure-activity relationships:
Physicochemical Consequences: The position of the phenyl group dramatically alters lipophilicity (log P), basic strength (pKₐ), and molecular conformation. In 2-phenylbutan-1-amine (1), the phenyl group is attached to the α-carbon relative to the amine, creating a benzylic stereocenter. This proximity allows for significant conjugative stabilization of the adjacent carbocation formed upon potential oxidation or during metabolic activation, and enhances the electron density at the amine nitrogen through resonance, slightly increasing its basicity compared to isomers. Conversely, in 3-phenylbutan-1-amine (2) and 4-phenylbutan-1-amine (3), the phenyl group is progressively further removed, diminishing these electronic effects. 1-Phenylbutan-1-amine (4), a positional isomer where the amine is directly attached to the phenyl ring (a benzylamine derivative), possesses the highest basicity due to direct resonance donation from the phenyl ring but lacks a β-stereocenter. This structural shift also alters boiling points and solubility profiles; 4-phenylbutan-1-amine, with its terminal primary amine and longer alkyl chain, exhibits higher water solubility than its branched isomers [7] [10].
Pharmacological Implications: The distance and orientation of the aromatic ring relative to the ammonium cation govern interactions with biological targets. In molecules designed to mimic neurotransmitters (e.g., dopamine, serotonin), the aryl-to-nitrogen distance is critical. 2-Phenylbutan-1-amine approximates the spatial arrangement found in phenethylamine-derived neurotransmitters, where the aromatic ring and amine are separated by two atoms, allowing optimal engagement with monoamine transporters or receptors. 1-Phenylbutan-1-amine (benzylamine analogue) has a shorter aryl-nitrogen distance, often leading to reduced activity or altered selectivity. 3- and 4-Phenylbutan-1-amine exhibit longer, more flexible tethers, which can adopt the bioactive conformation but often with reduced potency due to entropic penalties or increased metabolic vulnerability (e.g., ω-oxidation). Studies on amphetamine derivatives highlight this: β-phenethylamines (like amphetamine itself) show potent CNS stimulant effects, while γ-phenylpropylamines exhibit reduced activity [6] [10].
Synthetic Accessibility and Stereocontrol: The position of the phenyl group influences the ease and selectivity of asymmetric synthesis. Synthesizing enantiopure 2-phenylbutan-1-amine is facilitated by methods targeting α-chiral primary amines. Biocatalysis using engineered transaminases excels here, acting on the prochiral ketone 2-phenylbutan-1-one. The steric environment of the transaminase active pocket is ideally suited to discriminate the enantiomeric faces of such α-branched ketones. Synthesizing enantiopure 3-phenylbutan-1-amine, however, presents challenges. Its prochiral precursor, 3-phenylbutan-2-one, is a methyl ketone with a remote stereocenter. Transaminases often show lower activity and enantioselectivity towards such substrates compared to α-branched ketones like 2-phenylbutan-1-one. Alternative routes, like asymmetric hydrogenation of enamines derived from 3-phenylbutanal, may be required [1] [6].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6